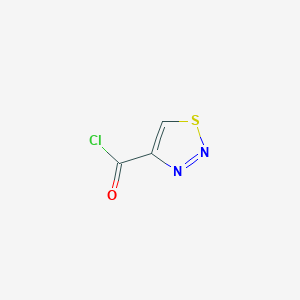

1,2,3-Thiadiazole-4-carbonyl chloride

描述

Historical Context and Evolution of Research in 1,2,3-Thiadiazole (B1210528) Chemistry

The chemistry of 1,2,3-thiadiazoles, a class of heterocyclic compounds of significant theoretical and practical interest, dates back to the late 19th century. e-bookshelf.de The initial preparations of these compounds laid the groundwork for a field of study that has remained active and relevant to this day. e-bookshelf.de A pivotal development in the synthesis of the 1,2,3-thiadiazole ring system was the Hurd-Mori synthesis. isres.orgwikipedia.org This method, which involves the reaction of hydrazones possessing an α-methylene group with thionyl chloride, has become a common, versatile, and widely utilized approach for preparing a vast number of mono- and di-substituted 1,2,3-thiadiazoles. researchgate.netthieme-connect.de

Other classical synthetic routes include the Pechmann synthesis, which involves the cycloaddition of diazoalkanes onto a carbon-sulfur double bond, and the Wolff synthesis, which proceeds through the heterocyclization of α-diazo thiocarbonyl compounds. isres.orgresearchgate.net While these methods have been foundational, modern research has focused on developing simpler and more efficient protocols to access 1,2,3-thiadiazoles, often addressing the limitations of traditional approaches such as harsh reaction conditions or the need for readily available substrates. isres.org

The evolution of research in this area has been driven by the diverse and useful properties of 1,2,3-thiadiazole derivatives. researchgate.net Initially, much attention was given to their thermal and photochemical decomposition reactions, as they are the only thiadiazole isomers that readily lose a molecule of nitrogen. e-bookshelf.de However, the focus has increasingly shifted towards their practical applications in medicine, agriculture, and industry. e-bookshelf.deresearchgate.net Compounds bearing the 1,2,3-thiadiazole scaffold have been investigated for a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. researchgate.netmdpi.com This has cemented their role as important pharmacophores and versatile building blocks in the development of new therapeutic agents and agrochemicals. isres.orgmdpi.com

Table 1: Key Synthetic Methods for 1,2,3-Thiadiazoles

| Synthesis Method | Key Reactants | General Description |

| Hurd-Mori Synthesis | Hydrazones with an α-methylene group, Thionyl chloride | Cyclization of hydrazones with thionyl chloride to form the 1,2,3-thiadiazole ring. isres.orgwikipedia.org |

| Pechmann Synthesis | Diazoalkanes, Compounds with a C=S bond (e.g., isothiocyanates) | 1,3-dipolar cycloaddition of a diazoalkane to a thiocarbonyl group. e-bookshelf.deresearchgate.net |

| Wolff Synthesis | α-diazo thiocarbonyl compounds | Intramolecular cyclization of α-diazo thiocarbonyl compounds. researchgate.net |

Significance of Carbonyl Chloride Functionality in Heterocyclic Synthesis

Carbonyl chlorides, also known as acyl chlorides, are highly reactive derivatives of carboxylic acids characterized by the functional group -COCl. wikipedia.orgchemguide.co.uk Their pronounced reactivity makes them exceptionally valuable reagents in organic synthesis, particularly in the construction of heterocyclic systems. numberanalytics.com The high electrophilicity of the carbonyl carbon, a result of the inductive effect of the adjacent chlorine atom and the carbonyl oxygen, renders it highly susceptible to nucleophilic attack. numberanalytics.comyoutube.com Furthermore, the chloride ion is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions. numberanalytics.com

This inherent reactivity allows acyl chlorides to be readily converted into a variety of other functional groups and to serve as key intermediates in the formation of carbon-heteroatom bonds, which are fundamental to heterocyclic chemistry. wikipedia.org They react efficiently with a wide range of nucleophiles:

Alcohols and Phenols: React to form esters. chemguide.co.uk

Ammonia and Amines: React to form amides. chemguide.co.uk

Carboxylates: React to form acid anhydrides. organicchemistrytutor.com

These transformations are cornerstone reactions in the synthesis of numerous heterocyclic compounds. The introduction of an acyl group via an acyl chloride can be a crucial step in building the molecular framework of complex target molecules. wikipedia.org The versatility and reliability of reactions involving the carbonyl chloride group have established it as an indispensable tool for synthetic chemists, enabling the efficient assembly of diverse heterocyclic structures. numberanalytics.comorganicchemistrytutor.com

Table 2: Reactivity of Acyl Derivatives

| Acyl Derivative | General Structure | Relative Reactivity |

| Acyl Chloride | R-CO-Cl | Most Reactive |

| Acid Anhydride (B1165640) | R-CO-O-CO-R' | ↓ |

| Ester | R-CO-OR' | ↓ |

| Amide | R-CO-NR'₂ | Least Reactive |

This table illustrates the general reactivity trend of common carboxylic acid derivatives towards nucleophiles. Acyl chlorides are the most reactive. youtube.comyoutube.com

Scope and Research Significance of 1,2,3-Thiadiazole-4-carbonyl chloride as a Synthetic Building Block

This compound is a heterocyclic compound that incorporates the aromatic 1,2,3-thiadiazole ring with the highly reactive carbonyl chloride functional group. cymitquimica.com This combination makes it a valuable and versatile synthetic building block in organic chemistry. e-bookshelf.de The significance of this compound lies in its ability to act as a precursor for a wide array of more complex 1,2,3-thiadiazole derivatives, many of which are of interest in medicinal and agricultural chemistry. e-bookshelf.demdpi.com

The primary utility of this compound stems from the reactivity of the acyl chloride moiety. cymitquimica.com It readily undergoes nucleophilic acyl substitution reactions, allowing for the facile introduction of various substituents at the 4-position of the thiadiazole ring. cymitquimica.com For instance, it can be converted into:

Amides: By reaction with primary or secondary amines.

Esters: By reaction with alcohols.

Hydrazides: By reaction with hydrazine (B178648).

These derivatives serve as important intermediates for further synthetic transformations or as final target molecules for biological evaluation. mdpi.com Research has shown that modifying the substituent at this position can significantly impact the biological activity of the resulting compound. For example, various 1,2,3-thiadiazole-5-carboxamides (isomeric to the 4-substituted derivatives) have demonstrated significant and broad-spectrum fungicidal activity. mdpi.com Similarly, the synthesis of novel hydrazide-hydrazone derivatives from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide has yielded compounds with notable antimicrobial effects. mdpi.com

The ability to easily generate a library of diverse compounds from a single, reactive precursor like this compound is a powerful strategy in drug discovery and agrochemical research. It allows for the systematic exploration of structure-activity relationships (SAR), aiding in the identification of new lead compounds with enhanced potency and desired properties. mdpi.com Therefore, this compound is not just a chemical compound but a key tool for innovation in heterocyclic chemistry. e-bookshelf.de

Structure

2D Structure

3D Structure

属性

IUPAC Name |

thiadiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClN2OS/c4-3(7)2-1-8-6-5-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDHDEOGCBGOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424526 | |

| Record name | 1,2,3-thiadiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4100-17-8 | |

| Record name | 1,2,3-thiadiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,3 Thiadiazole 4 Carbonyl Chloride and Its Precursors

Strategies for the Construction of the 1,2,3-Thiadiazole (B1210528) Ring System

Several classical and modern synthetic strategies are employed for the synthesis of the 1,2,3-thiadiazole scaffold. isres.orgpku.edu.cn Key among these are the Hurd-Mori synthesis, the Pechmann synthesis, and the Wolff synthesis, each offering a different approach to the assembly of the heterocyclic ring from various starting materials. acs.orgisres.org

Cyclization of Hydrazones with Thionyl Chloride (Hurd-Mori Synthesis)

The Hurd-Mori synthesis is a widely utilized and versatile method for generating 1,2,3-thiadiazoles. isres.orgwikipedia.org This reaction involves the cyclization of hydrazone derivatives, particularly those with an α-methylene group, using thionyl chloride (SOCl₂). mdpi.comthieme-connect.de The hydrazone precursors are typically synthesized from ketones containing an α-methylene group, which are first converted into their corresponding semicarbazones or N-tosylhydrazones. mdpi.comresearchgate.net These intermediates then undergo cyclization in the presence of thionyl chloride to yield the 1,2,3-thiadiazole ring. mdpi.comthieme-connect.de

For instance, various pyrazolyl-phenylethanones have been successfully converted to their semicarbazones and subsequently cyclized with thionyl chloride to produce pyrazolyl-1,2,3-thiadiazole scaffolds in good to excellent yields. mdpi.com Similarly, ketones with both alkyl and aryl substituents are treated with semicarbazide (B1199961) to form semicarbazones, which are then cyclized using an excess of thionyl chloride. mdpi.com The reaction has also been applied to more complex molecules, such as the synthesis of thiadiazole derivatives from the steroid precursor 2-oxoallobetulin via its semicarbazone intermediate. mdpi.com

The success of the Hurd-Mori reaction is highly dependent on the nature of the substrate, particularly the substituents on the precursor molecule. nih.govnih.gov Studies have shown that the electronic properties of groups attached to the hydrazone can significantly influence the reaction's outcome. nih.govnih.gov

For example, in the synthesis of pyrrolo[2,3-d] acs.orgontosight.aiacs.orgthiadiazole-6-carboxylates, the nature of the N-protecting group on the pyrrolidine (B122466) precursor was found to be critical. nih.govnih.gov Precursors with electron-donating alkyl groups resulted in poor conversion to the desired 1,2,3-thiadiazoles, with yields as low as 15-25%. nih.gov In contrast, the use of an electron-withdrawing substituent, such as a methyl carbamate (B1207046), led to superior outcomes, with the cyclization proceeding smoothly to afford the product in 94% yield. nih.gov This suggests that the basicity of nitrogen atoms in the precursor plays a major role; electron-withdrawing groups reduce basicity and facilitate a successful cyclization. nih.gov

Furthermore, some substrates may fail to yield the desired product altogether. In one reported synthesis, substrates containing dihydroxyphenyl and nitrophenyl groups did not produce the target 1,2,3-thiadiazole. mdpi.com The reaction conditions can also be a limiting factor; some precursors require harsher conditions, such as refluxing in chloroform, which can lead to the degradation of starting materials or intermediates. nih.gov

| Precursor Type | Substituent Nature | Result | Yield | Reference |

|---|---|---|---|---|

| Pyrrolidine-based hydrazone | N-Alkyl (electron-donating) | Poor conversion | 15-25% | nih.gov |

| Pyrrolidine-based hydrazone | N-Methyl carbamate (electron-withdrawing) | Superior conversion | 94% | nih.gov |

| Aryl ketone-based hydrazone | Bromophenyl | Successful cyclization | 68% (max) | mdpi.com |

| Aryl ketone-based hydrazone | Methoxycarbonyl phenyl | Successful cyclization | 38% (min) | mdpi.com |

| Aryl ketone-based hydrazone | Dihydroxyphenyl | Failed reaction | 0% | mdpi.com |

| Aryl ketone-based hydrazone | Nitrophenyl | Failed reaction | 0% | mdpi.com |

Cycloaddition of Diazoalkanes onto Carbon-Sulfur Bonds (Pechmann Synthesis)

The Pechmann synthesis represents one of the earliest methods for constructing the 1,2,3-thiadiazole ring. thieme-connect.de This approach is based on the [3+2] cycloaddition reaction between a diazoalkane and a compound containing a carbon-sulfur double bond (thiocarbonyl). acs.orgpku.edu.cn A classic example first described in 1896 involves the reaction of diazomethane (B1218177) with phenyl isothiocyanate, which yields N-phenyl-1,2,3-thiadiazol-5-amine as the sole product. thieme-connect.de The scope of this reaction has since been expanded to include substituted isothiocyanates and other diazoalkanes. thieme-connect.de

Heterocyclization of α-Diazo Thiocarbonyl Compounds (Wolff Synthesis)

The Wolff synthesis is another foundational method for preparing 1,2,3-thiadiazoles. isres.orgthieme-connect.de This process involves the heterocyclization of α-diazo thiocarbonyl compounds. acs.orgpku.edu.cn Typically, an α-diazo carbonyl compound is treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to form an α-diazo thiocarbonyl intermediate. thieme-connect.de This intermediate then undergoes intramolecular cyclization to form the 1,2,3-thiadiazole ring. thieme-connect.de Initially, it was believed that only molecules with a rigid cis-diazo ketone geometry could be converted, but later research showed that some conformationally flexible diazo carbonyl compounds are also suitable substrates. thieme-connect.de

Addition of Diazo Compounds to Carbon Disulfide

A more recent and operationally simple method involves the nucleophilic addition of α-diazo carbonyl compounds to carbon disulfide (CS₂). acs.org This strategy provides a straightforward route to diverse 4,5-disubstituted 1,2,3-thiadiazoles under mild conditions, using carbon disulfide as an abundant and inexpensive C1 building block. acs.orgacs.org The general procedure involves reacting the diazo compound with carbon disulfide in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethylformamide. acs.org This method has been shown to be suitable for various α-diazo carbonyl compounds, including α-diazo alkyl ketones and α-diazo amides, which provide the corresponding 1,2,3-thiadiazoles in moderate to good yields. acs.org

| Synthesis Name | Key Reactants | General Description | Reference |

|---|---|---|---|

| Hurd-Mori Synthesis | Hydrazone with α-methylene group, Thionyl chloride | Cyclization of a hydrazone precursor to form the thiadiazole ring. | isres.orgwikipedia.org |

| Pechmann Synthesis | Diazoalkane, Thiocarbonyl compound (e.g., isothiocyanate) | [3+2] cycloaddition reaction to form the heterocyclic ring. | acs.orgthieme-connect.de |

| Wolff Synthesis | α-Diazo carbonyl compound, Thionating agent (e.g., Lawesson's reagent) | Conversion of a diazo ketone to a diazo thioketone, followed by cyclization. | acs.orgthieme-connect.de |

| Addition to CS₂ | α-Diazo carbonyl compound, Carbon disulfide, Base | Nucleophilic addition of a diazo compound to CS₂ followed by cyclization. | acs.org |

Ring Transformation Reactions of Other Sulfur-Containing Heterocycles

The formation of the 1,2,3-thiadiazole ring system can be achieved through the chemical transformation of other existing sulfur-containing heterocyclic structures. While direct conversion to 1,2,3-thiadiazole-4-carbonyl chloride via this method is not commonly documented, the synthesis of the 1,2,3-thiadiazole core through ring transformation is a known synthetic strategy. These precursors can then be functionalized to yield the desired carbonyl chloride. For instance, certain isothiazole (B42339) derivatives or other sulfur-nitrogen heterocycles can be induced to rearrange or fragment and recyclize to form the more stable 1,2,3-thiadiazole ring. The specific conditions for these transformations, such as reagents and temperature, are highly dependent on the starting heterocyclic system.

Conversion of 1,2,3-Thiadiazole-4-carboxylic Acid to this compound

The most direct and widely employed method for the preparation of this compound is the conversion of its corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis, where the hydroxyl group of the carboxylic acid is substituted with a chloride atom. libretexts.orglibretexts.org

Thionyl chloride (SOCl₂) is the most common reagent for this conversion due to its reactivity and the convenient removal of byproducts, which are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.comyoutube.com The reaction is typically carried out by treating 1,2,3-thiadiazole-4-carboxylic acid with an excess of thionyl chloride, often in an inert solvent or neat. mdpi.comcommonorganicchemistry.com

The general reaction is as follows: C₃H₂N₂O₂S + SOCl₂ → C₃HClN₂OS + SO₂ + HCl

In a multi-step synthesis described by Dong et al., a 5-carboxylic acid substituted thiadiazole was reacted with thionyl chloride to yield the corresponding 5-carbonyl chloride derivative. mdpi.com This highlights the practical application of this method in synthetic schemes.

| Reactant | Reagent | Product | Key Features |

| 1,2,3-Thiadiazole-4-carboxylic acid | Thionyl chloride (SOCl₂) | This compound | Forms gaseous byproducts (SO₂, HCl); Often performed at reflux. commonorganicchemistry.com |

| 1,2,3-Thiadiazole-4-carboxylic acid | Oxalyl chloride ((COCl)₂) | This compound | Milder conditions; requires a catalyst (e.g., DMF). commonorganicchemistry.com |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of the conversion of 1,2,3-thiadiazole-4-carboxylic acid to its acid chloride can be influenced by several factors. Optimization of these conditions is crucial for maximizing the yield and purity of the product.

Key parameters for optimization include:

Reagent: While thionyl chloride is common, other reagents like oxalyl chloride can be used, often under milder conditions which may be advantageous for sensitive substrates. commonorganicchemistry.com

Catalyst: The reaction with thionyl chloride can be slow and may require heating. youtube.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction. Pyridine can also be used as a catalyst. masterorganicchemistry.com

Temperature: The reaction is often conducted at reflux temperature to ensure completion. commonorganicchemistry.com However, for substrates that are thermally sensitive, lower temperatures with a catalyst may be employed.

Solvent: While the reaction can be run neat in thionyl chloride, inert solvents such as toluene (B28343) or dichloromethane (B109758) can be used. The choice of solvent can affect reaction time and ease of product isolation.

Work-up: Proper removal of excess thionyl chloride (which is volatile) and the gaseous byproducts is essential for obtaining a pure product.

| Parameter | Condition | Effect on Reaction |

| Reagent | Thionyl chloride vs. Oxalyl chloride | Oxalyl chloride may offer milder conditions. commonorganicchemistry.com |

| Catalyst | DMF or Pyridine | Accelerates the rate of reaction with thionyl chloride. masterorganicchemistry.com |

| Temperature | Reflux | Drives the reaction to completion but may degrade sensitive compounds. commonorganicchemistry.com |

| Solvent | Neat or Inert Solvent | Affects reaction concentration and work-up procedure. |

Advanced Synthetic Techniques for 1,2,3-Thiadiazole Derivatives

Modern synthetic chemistry has introduced advanced techniques that can offer significant advantages over traditional methods, such as reduced reaction times, increased yields, and improved safety profiles. These methods are applicable to the synthesis of 1,2,3-thiadiazole derivatives, including the precursors to this compound.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reactions. proquest.com This technique has been successfully applied to the synthesis of various 1,2,3-thiadiazole derivatives. nih.govnih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating. proquest.com For instance, multi-step reactions to synthesize 1,2,4-triazole (B32235) derivatives containing 1,2,3-thiadiazole moieties were conducted under microwave-assisted conditions. nih.gov This suggests that the synthesis of the 1,2,3-thiadiazole core, a precursor to the target compound, can be significantly enhanced by this technology.

| Technique | Advantages | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, cleaner reactions. proquest.com | Synthesis of 1,2,4-triazole derivatives containing 1,2,3-thiadiazole moieties. nih.govnih.gov |

Continuous flow chemistry is another advanced synthetic technique that offers precise control over reaction parameters, enhanced safety, and scalability. nih.gov In a flow process, reagents are continuously pumped through a reactor, where they mix and react. This methodology has been applied to the synthesis of related heterocyclic compounds like 1,2,4-thiadiazoles and 1,2,3-triazoles. worktribe.combeilstein-journals.orgnih.gov The safe handling of hazardous reagents and the ability to perform reactions at high temperatures and pressures are key advantages. nih.gov While a specific continuous flow synthesis for this compound is not yet widely reported, the successful application of this technology to similar heterocyclic systems indicates its high potential for the safe and efficient production of this compound and its derivatives. nih.govworktribe.com

Reactivity and Derivatization Strategies of 1,2,3 Thiadiazole 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety

The carbonyl chloride functional group in 1,2,3-thiadiazole-4-carbonyl chloride is a potent electrophile, making it highly susceptible to attack by various nucleophiles. This reactivity is the cornerstone of many synthetic routes for creating a diverse library of 1,2,3-thiadiazole (B1210528) derivatives. The primary mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group, resulting in a stable acyl-substituted product.

Amidation Reactions with Various Amines

The reaction of this compound with a wide range of primary and secondary amines readily affords the corresponding N-substituted-1,2,3-thiadiazole-4-carboxamides. mdpi.com This amidation is a robust and high-yielding transformation, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of amine dictates the functionality of the resulting carboxamide, allowing for the introduction of various alkyl, aryl, and heterocyclic moieties.

| Amine Reactant | Resulting Carboxamide Derivative |

| Aniline | N-phenyl-1,2,3-thiadiazole-4-carboxamide |

| Benzylamine | N-benzyl-1,2,3-thiadiazole-4-carboxamide |

| Morpholine | (1,2,3-Thiadiazol-4-yl)(morpholino)methanone |

| Piperidine | (Piperidin-1-yl)(1,2,3-thiadiazol-4-yl)methanone |

| Glycine (B1666218) methyl ester | Methyl 2-(1,2,3-thiadiazole-4-carboxamido)acetate |

This table presents a selection of potential amidation products derived from the reaction of this compound with various amines.

Reactions with Hydrazine (B178648) and its Derivatives

Hydrazine and its substituted derivatives serve as potent nucleophiles in reactions with this compound, leading to the formation of carbohydrazide (B1668358) derivatives. The reaction with hydrazine hydrate, for instance, yields 1,2,3-thiadiazole-4-carbohydrazide. mdpi.comnih.gov This carbohydrazide is a valuable intermediate in its own right, serving as a precursor for the synthesis of more complex heterocyclic systems, such as pyrazoles and other thiadiazole-containing scaffolds through subsequent condensation reactions. nih.gov

Formation of Thiadiazole-Containing Carboxamide Derivatives

The amidation reaction is a cornerstone for the synthesis of a broad spectrum of thiadiazole-containing carboxamide derivatives. By selecting amines with desired functionalities, a diverse library of compounds can be generated. For example, the reaction with amino acids or their esters can introduce peptide-like structures, while reactions with heterocyclic amines can link the 1,2,3-thiadiazole core to other important pharmacophores. The resulting carboxamides have been investigated for a range of biological activities. mdpi.com

Synthesis of Acyl Semicarbazide (B1199961) Derivatives

A notable application of the reactivity with hydrazine derivatives is the synthesis of acyl semicarbazides. Specifically, 1,2,3-thiadiazolylcarboxylic acid hydrazides can be reacted with 1,2,3-thiadiazolylcarbonyl azides to produce 1-(1,2,3-thiadiazolylcarbonyl)-4-(1,2,3-thiadiazolyl)semicarbazides in high yields. researchgate.net This reaction highlights a sophisticated derivatization strategy, creating symmetrical or unsymmetrical disubstituted semicarbazides bearing the 1,2,3-thiadiazole motif.

Reactions with Diazo Reagents

The reaction of acyl chlorides with diazo compounds, particularly diazomethane (B1218177), is a well-established method for the synthesis of α-diazoketones. This transformation is a key step in the classical Arndt-Eistert synthesis, which allows for the one-carbon homologation of carboxylic acids. nih.gov

Preparation of 4-Diazoacetyl-1,2,3-thiadiazole

The reaction of this compound with diazomethane provides a direct route to 4-diazoacetyl-1,2,3-thiadiazole. In this reaction, the nucleophilic carbon of diazomethane attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of the α-diazoketone. This product is a versatile intermediate for further synthetic transformations, including Wolff rearrangements to form ketenes, which can then be trapped by various nucleophiles to yield homologous acids, esters, or amides. nih.gov

Applications in Arndt-Eistert Synthesis

The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids. The reaction sequence typically begins with the conversion of a carboxylic acid to its corresponding acyl chloride, which is then reacted with diazomethane to form a key α-diazoketone intermediate. This intermediate, upon treatment with a catalyst (typically a silver salt like silver benzoate (B1203000) or silver(I) oxide) or upon photolysis or thermolysis, undergoes a Wolff rearrangement. wikipedia.orgorganic-chemistry.org This rearrangement involves the expulsion of a dinitrogen molecule and a 1,2-rearrangement to form a highly reactive ketene (B1206846). wikipedia.org The ketene is then trapped in situ by a nucleophile, such as water, an alcohol, or an amine, to yield the homologated carboxylic acid, ester, or amide, respectively. organic-chemistry.org

In the context of 1,2,3-thiadiazole chemistry, this compound is an ideal substrate for this transformation. The reaction initiates with the nucleophilic attack of diazomethane on the carbonyl carbon of the acid chloride, yielding the 1-(1,2,3-thiadiazol-4-yl)-2-diazoethan-1-one intermediate. Subsequent silver-catalyzed Wolff rearrangement generates the (1,2,3-thiadiazol-4-yl)ketene. This reactive ketene is not isolated but is immediately trapped by a nucleophile present in the reaction medium. This strategy effectively introduces a methylene (B1212753) group between the thiadiazole ring and the carbonyl carbon, providing access to 1,2,3-thiadiazole-4-acetic acid and its derivatives. These products are valuable precursors for the synthesis of more complex molecules.

The versatility of the final step of the Arndt-Eistert synthesis allows for the generation of a variety of C-4 functionalized thiadiazoles, as detailed in the table below.

| Starting Material | Intermediate Diazoketone | Intermediate Ketene | Nucleophile (Nu-H) | Final Product |

| This compound | 1-(1,2,3-Thiadiazol-4-yl)-2-diazoethan-1-one | (1,2,3-Thiadiazol-4-yl)ketene | Water (H₂O) | 2-(1,2,3-Thiadiazol-4-yl)acetic acid |

| This compound | 1-(1,2,3-Thiadiazol-4-yl)-2-diazoethan-1-one | (1,2,3-Thiadiazol-4-yl)ketene | Methanol (CH₃OH) | Methyl 2-(1,2,3-thiadiazol-4-yl)acetate |

| This compound | 1-(1,2,3-Thiadiazol-4-yl)-2-diazoethan-1-one | (1,2,3-Thiadiazol-4-yl)ketene | Ammonia (NH₃) | 2-(1,2,3-Thiadiazol-4-yl)acetamide |

| This compound | 1-(1,2,3-Thiadiazol-4-yl)-2-diazoethan-1-one | (1,2,3-Thiadiazol-4-yl)ketene | Aniline (C₆H₅NH₂) | N-Phenyl-2-(1,2,3-thiadiazol-4-yl)acetamide |

Reactions with Organometallic Reagents

The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophilic attack by organometallic reagents. The outcome of this reaction is highly dependent on the reactivity of the organometallic species employed.

Strongly nucleophilic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), typically react with acyl chlorides in a two-fold addition process. The initial nucleophilic acyl substitution reaction generates a ketone intermediate, 1-(1,2,3-thiadiazol-4-yl)alkan-1-one. However, this ketone is itself highly reactive towards the organometallic reagent present in excess. A second nucleophilic addition to the ketone carbonyl group occurs, leading to a tertiary alcohol upon acidic workup. This provides a straightforward route to a range of 1,2,3-thiadiazol-4-yl-disubstituted-methanols.

In contrast, less reactive organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), allow for the selective formation of ketones. chemistrysteps.com Organocuprates react efficiently with highly reactive acyl chlorides but are generally unreactive towards the resulting ketone product. chemistrysteps.com This difference in reactivity enables the isolation of 4-acyl-1,2,3-thiadiazoles in good yields. This method is a powerful tool for introducing diverse acyl groups onto the C-4 position of the thiadiazole ring, which can then serve as handles for further chemical modifications.

The following table summarizes the expected products from the reaction of this compound with various organometallic reagents.

| Reagent Type | Example Reagent | Intermediate | Final Product (after workup) |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one | 2-(1,2,3-Thiadiazol-4-yl)propan-2-ol |

| Grignard Reagent | Phenylmagnesium bromide (C₆H₅MgBr) | 1-(1,2,3-Thiadiazol-4-yl)-1-phenylethanone | (1,2,3-Thiadiazol-4-yl)diphenylmethanol |

| Organolithium Reagent | n-Butyllithium (n-BuLi) | 1-(1,2,3-Thiadiazol-4-yl)pentan-1-one | 5-(1,2,3-Thiadiazol-4-yl)nonan-5-ol |

| Organocuprate (Gilman) | Lithium dimethylcuprate ((CH₃)₂CuLi) | N/A (Reaction stops at ketone) | 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one |

| Organocuprate (Gilman) | Lithium diphenylcuprate ((C₆H₅)₂CuLi) | N/A (Reaction stops at ketone) | Phenyl(1,2,3-thiadiazol-4-yl)methanone |

Further Functionalization and Elaboration of the Thiadiazole Ring System

The derivatives synthesized from this compound are valuable intermediates for the construction of more elaborate molecules and for the introduction of additional substituents onto the thiadiazole ring itself.

The reactions described previously provide robust methods for installing a wide array of functional groups at the C-4 position. For instance, the ketone products obtained from organocuprate reactions can undergo further transformations such as reduction to secondary alcohols, conversion to oximes or hydrazones, or serve as electrophiles in aldol (B89426) or Wittig reactions. The homologated acetic acid derivatives from the Arndt-Eistert synthesis can be converted into a variety of other functional groups or used in coupling reactions.

Functionalization at the C-5 position of a 4-substituted-1,2,3-thiadiazole can be more challenging. However, certain synthetic strategies allow for the construction of 4,5-disubstituted thiadiazoles. One approach involves building the ring from acyclic precursors that already contain the desired substitution pattern. For example, high-yield, transition-metal-free syntheses of 5-amino-4-cyano-1,2,3-thiadiazoles have been developed from 2-cyanothioacetamides and sulfonyl azides under specific solvent-base conditions. acs.org While not a direct functionalization of a pre-existing thiadiazole, these methods highlight pathways to access 4,5-disubstituted analogs. Subsequent chemical manipulation of the cyano and amino groups can then provide a diverse range of derivatives.

The functional groups introduced at the C-4 position can be utilized to build more complex molecular architectures, including fused heterocyclic systems. For example, derivatives containing appropriately positioned functional groups can undergo intramolecular cyclization reactions to form bicyclic or polycyclic thiadiazole analogs. Research has shown the synthesis of fused systems like 4,7-dihydro- wikipedia.orgnih.govtandfonline.comthiadiazolo[5,4-b]pyridines via one-pot reactions involving 5-amino-1,2,3-thiadiazole-4-carboxamide (B2455690) precursors. nih.gov

Furthermore, the thiadiazole moiety can be linked to other heterocyclic rings to create hybrid molecules. The 1,2,3-thiadiazole-4-carboxylic acid derivatives, readily accessible from the carbonyl chloride, can be converted into hydrazides. These hydrazides are versatile building blocks for synthesizing other heterocycles, such as 1,2,4-triazoles or 1,3,4-oxadiazoles, appended to the C-4 position of the thiadiazole ring. mdpi.com For example, a 1,2,3-thiadiazole-5-carboxylate has been converted to its corresponding acetanilide (B955) derivative, which was then used to construct a 1,2,4-triazole (B32235) ring, demonstrating the utility of the carboxyl functional group as a synthetic handle for generating complex analogs. mdpi.com These strategies showcase how this compound is a gateway to a rich variety of complex molecules with potential applications in various fields of chemical science.

Mechanistic Investigations of Transformations Involving 1,2,3 Thiadiazole 4 Carbonyl Chloride and Its Derivatives

Reaction Pathway Elucidation for Derivatization Processes

The derivatization of 1,2,3-thiadiazole-4-carbonyl chloride primarily proceeds through nucleophilic acyl substitution. The carbonyl chloride group is highly reactive, making it an excellent precursor for the synthesis of a variety of derivatives, such as amides and esters. researchgate.netfishersci.itlibretexts.org

The general mechanism for these transformations involves a two-step addition-elimination pathway. chemguide.co.uk In the first step, a nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

In the subsequent elimination step, the carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled. chemguide.co.uk When an amine is used as the nucleophile, a proton is typically removed from the nitrogen atom by a base (which can be another molecule of the amine) to yield the stable amide product. mnstate.edu Similarly, reaction with an alcohol followed by deprotonation of the initially formed oxonium ion yields the corresponding ester.

Table 1: Nucleophilic Acyl Substitution of this compound

| Nucleophile (Nu-H) | Intermediate | Product |

| Amine (R-NH₂) | Tetrahedral Intermediate | 1,2,3-Thiadiazole-4-carboxamide |

| Alcohol (R-OH) | Tetrahedral Intermediate | 1,2,3-Thiadiazole-4-carboxylate ester |

This versatile reactivity allows for the synthesis of a wide array of 1,2,3-thiadiazole-4-carboxamides and their corresponding esters, which can then be further modified or screened for biological activity. researchgate.netnih.gov

Ring Opening and Cleavage Reactions of the 1,2,3-Thiadiazole (B1210528) Core

The 1,2,3-thiadiazole ring, while aromatic, is susceptible to ring-opening and cleavage reactions under various conditions, a characteristic that has been exploited for synthetic purposes. e-bookshelf.de These reactions often involve the extrusion of molecular nitrogen, a thermodynamically favorable process that drives the transformation.

Both heat and light can induce the decomposition of the 1,2,3-thiadiazole ring. e-bookshelf.de These high-energy conditions typically lead to the extrusion of dinitrogen (N₂), a key feature of this particular thiadiazole isomer. The initial fragmentation is believed to generate a transient diradical species, which can then undergo further transformations. e-bookshelf.de

The specific products of thermal and photochemical decomposition can vary depending on the substituents on the thiadiazole ring and the reaction conditions. These pathways are significant as they can lead to the formation of highly reactive intermediates.

Treatment of 1,2,3-thiadiazoles with strong bases, such as organolithium reagents or sodium amide, can induce ring cleavage. This reaction proceeds via deprotonation at the C5 position, followed by ring opening and elimination of nitrogen gas to form an alkali metal alkynethiolate. Subsequent reaction of this intermediate with an alkyl halide yields an alkynyl thioether. This method provides a valuable route to this class of compounds.

The decomposition of 1,2,3-thiadiazoles is a known route to several reactive sulfur-containing intermediates, including thioketenes, thiirenes, and alkynes. The extrusion of nitrogen from the 1,2,3-thiadiazole ring is a key step in these transformations. The initially formed diradical can rearrange to form a thiirene (B1235720), a three-membered ring containing a sulfur atom. Thiirenes are generally unstable and can further decompose to an alkyne and elemental sulfur. Alternatively, the diradical can rearrange to form a thioketene (B13734457), which is a versatile intermediate in organic synthesis.

1,2,3-thiadiazoles can undergo several types of isomerization reactions, including Dimroth and Cornforth-type rearrangements. The Dimroth rearrangement is a common isomerization process in heterocyclic chemistry, involving the reversible isomerization of 5-amino-1,2,3-thiadiazoles to 5-mercapto-1,2,3-triazoles. This rearrangement is thought to proceed through an α-diazothioketone intermediate.

The Cornforth rearrangement has also been observed in certain 1,2,3-thiadiazole derivatives. For instance, a tandem of Cornforth rearrangements has been reported for 4-(1,2,3-triazol-1-yl)iminomethyl-1,2,3-thiadiazole. rsc.org These rearrangements provide pathways to alternative heterocyclic systems and expand the synthetic utility of 1,2,3-thiadiazoles.

Electrophilic and Nucleophilic Attack Mechanisms on the Thiadiazole Ring

The electronic nature of the 1,2,3-thiadiazole ring dictates its reactivity towards electrophiles and nucleophiles. The carbon atoms of the ring, particularly C5, are electron-deficient, making them susceptible to nucleophilic attack. Conversely, the nitrogen atoms are the preferred sites for electrophilic attack.

Protonation and alkylation of the 1,2,3-thiadiazole ring typically occur at one of the nitrogen atoms. The electron-deficient nature of the carbon atoms makes electrophilic substitution on the ring difficult.

Nucleophilic attack is more facile, and as previously discussed, can lead to ring cleavage when strong nucleophiles are employed. The carbonyl group in this compound further activates the ring towards nucleophilic attack, although the primary site of reaction for most nucleophiles is the highly electrophilic carbonyl carbon.

Computational and Theoretical Analysis of Reaction Mechanisms

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the complex reaction mechanisms involving 1,2,3-thiadiazole derivatives. These methods provide detailed insights into the electronic structure, energetics, and dynamics of chemical transformations, which are often difficult to probe experimentally. Density Functional Theory (DFT) is a particularly prominent method for investigating the structural and electronic properties of thiadiazole derivatives. nih.govnih.govnih.gov By modeling reactions at a molecular level, researchers can identify intermediates, map out reaction pathways, and calculate the energy barriers associated with these transformations.

Transition State Theory Applications in Reaction Mechanism Studies

Transition State Theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.org It posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is a specific configuration along the reaction coordinate at the point of maximum potential energy. wikipedia.org The rate of the reaction is then determined by the rate at which these transition state structures proceed to form products. wikipedia.org

In the context of 1,2,3-thiadiazole chemistry, computational methods are employed to locate and characterize these transition states on the potential energy surface. For instance, studies on the ring-opening of related sulfur-nitrogen heterocycles, such as 1,2,3-dithiazoles, upon nucleophilic attack have utilized transition state modeling to understand the reaction mechanism. researchgate.net Such calculations can reveal critical geometric parameters of the transition state, like bond lengths and angles, providing a snapshot of the bond-breaking and bond-forming processes. researchgate.net

Computational studies on related thiazole (B1198619) and thiadiazole fragments have also been conducted to calculate molecular descriptors at the DFT level of theory to understand reactivity profiles. nih.gov By applying TST, the Gibbs free energy of activation (ΔG‡) can be calculated, which is a crucial parameter for predicting reaction rates. These theoretical calculations allow for a comparison of different possible mechanistic pathways, helping to identify the most energetically favorable route for a given transformation involving 1,2,3-thiadiazole derivatives.

Table 1: Illustrative Geometric Parameters of a Calculated Transition State for a Hypothetical Ring-Opening Reaction of a 1,2,3-Thiadiazole Derivative. This table presents hypothetical data typical of what is obtained from transition state calculations to illustrate the outputs of such analyses.

| Parameter | Bond / Angle | Value |

| Bond Length | C4-C5 | 1.45 Å |

| Bond Length | C4-S | 1.85 Å |

| Bond Length | Nuc-C4 (Nucleophile) | 2.10 Å |

| Bond Angle | Nuc-C4-S | 95.5° |

| Bond Angle | Nuc-C4-C5 | 110.2° |

Energy Profiles and Reaction Dynamics

A key outcome of computational mechanistic studies is the generation of a reaction energy profile. This profile plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction from reactants to products. The profile features energy minima corresponding to reactants, intermediates, and products, while energy maxima correspond to transition states. The height of the energy barrier from the reactant to the transition state determines the activation energy of the reaction.

For reactions involving 1,2,3-thiadiazole derivatives, such as cycloadditions, fragmentations, or rearrangements, DFT calculations can map out the entire energy profile. mdpi.comimist.ma For example, the fragmentation pathways of protonated 1,2,3-thiadiazoles under mass spectrometry conditions have been studied, revealing complex rearrangements and bond cleavages that can be rationalized through computational modeling of the potential energy surface. mdpi.comresearchgate.net These studies can uncover multi-step mechanisms involving several intermediates and transition states.

Beyond static energy profiles, molecular dynamics simulations can provide insights into the reaction dynamics, although this is less common for routine mechanistic investigations. Such simulations model the motion of atoms over time, offering a more complete picture of how the system traverses the potential energy surface from reactants to products. This can be particularly useful in cases where the reaction pathway is not straightforward or when post-transition state dynamics influence the final product distribution.

Table 2: Example of Calculated Energetic Data for a Hypothetical Reaction of a 1,2,3-Thiadiazole Derivative. This table provides representative data from computational studies on reaction energetics. Values are for illustrative purposes.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +22.5 |

| Intermediate | -5.2 |

| Transition State 2 (TS2) | +15.8 |

| Products | -18.7 |

Structural Characterization and Theoretical Studies of 1,2,3 Thiadiazole 4 Carbonyl Chloride Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is fundamental for confirming the successful synthesis and purity of 1,2,3-thiadiazole (B1210528) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information to build a complete structural picture.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the study of 1,2,3-thiadiazole derivatives, both ¹H and ¹³C NMR provide key diagnostic signals that confirm the presence of the thiadiazole ring and its substituents.

For a series of 1-(1,2,3-thiadiazolylcarbonyl)-4-(1,2,3-thiadiazolyl)semicarbazide derivatives, ¹H NMR spectra recorded in DMSO-d₆ show characteristic signals for the NH protons of the semicarbazide (B1199961) fragment in the range of δ 8.5–10.9 ppm. researchgate.net Protons directly attached to the 1,2,3-thiadiazole ring appear further downfield, with signals observed at δ 9.76 and 9.79 ppm. researchgate.net

The ¹³C NMR spectra provide complementary evidence. The carbon atoms within the 1,2,3-thiadiazole ring and the carbonyl carbon of the derivative group typically resonate in the downfield region of δ 142.1–160.4 ppm, confirming the presence of these key functional moieties. researchgate.net

Table 1: Characteristic NMR Chemical Shifts (δ, ppm) for 1,2,3-Thiadiazole Derivatives

| Nucleus | Functional Group | Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| ¹H | Semiacarbazide NH | 8.5 - 10.9 | researchgate.net |

| ¹H | 1,2,3-Thiadiazole CH | 9.76 - 9.79 | researchgate.net |

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For derivatives of 1,2,3-thiadiazole-4-carbonyl chloride, the IR spectrum is characterized by absorption bands corresponding to the carbonyl group and the thiadiazole ring.

While specific data for 1,2,3-thiadiazole-4-carbonyl derivatives is limited, analysis of related 1,3,4-thiadiazole (B1197879) structures provides insight into the expected frequencies. The carbonyl (C=O) stretching vibration of an amide or similar moiety attached to the ring is typically observed as a sharp, strong band in the region of 1680–1706 cm⁻¹. nih.gov The stretching vibrations associated with the C=N bond within the thiadiazole ring generally appear in the 1597–1641 cm⁻¹ range. dergipark.org.tr Furthermore, bands corresponding to the C-S-C stretching of the thiadiazole ring can be found at lower wavenumbers, typically below 710 cm⁻¹. nih.govdergipark.org.tr For derivatives containing N-H bonds, stretching vibrations are expected in the 3100-3400 cm⁻¹ region. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. Beyond formula confirmation, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information.

A hallmark fragmentation pathway for 1,2,3-thiadiazole derivatives is the elimination of a stable nitrogen molecule (N₂) directly from the protonated molecular ion ([M+H]⁺). rsc.orgnih.gov This characteristic loss is a key diagnostic feature in the mass spectra of these compounds and often occurs before the fragmentation of substituent groups. rsc.org Further fragmentation of the resulting [M+H-N₂]⁺ ion can then provide additional structural details about the substituents attached to the thiadiazole core. nih.gov This predictable fragmentation makes HRMS an essential tool for the structural verification and differentiation of isomeric compounds. nih.gov

X-ray Diffraction Analysis of Molecular and Crystal Structures

X-ray diffraction studies on derivatives such as 1-(1,2,3-thiadiazolylcarbonyl)-4-(1,2,3-thiadiazolyl)semicarbazides have shown that the 1,2,3-thiadiazole ring is an essentially planar system, with mean atomic deviations from the plane being very small (within 0.001–0.008 Å). researchgate.net

The conformation of the side chain attached to the carbonyl group is described by torsion angles. For the semicarbazide derivatives, the torsion angles corresponding to the O1–C1–N1–N2 and N1–N2–C2–O2 fragments indicate a cis-cis alignment of the carbonyl groups. researchgate.net This detailed conformational data is vital for understanding the molecule's shape and potential interaction sites.

Table 2: Selected Crystallographic Data for a 1-(1,2,3-Thiadiazolylcarbonyl)-4-(1,2,3-thiadiazolyl)semicarbazide Derivative

| Parameter | Observation | Reference |

|---|---|---|

| Ring Planarity | Thiadiazole rings are nearly planar (deviation 0.001–0.008 Å) | researchgate.net |

| Side Chain Conformation | Torsion angles imply a cis-cis alignment of carbonyl groups | researchgate.net |

The packing of molecules in a crystal is governed by a network of intermolecular and intramolecular forces. X-ray analysis of 1,2,3-thiadiazole derivatives reveals the presence of various non-covalent interactions.

Quantum Chemical and Computational Approaches to Molecular Structure and Reactivity

Density Functional Theory (DFT) Calculations and their Applications

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of heterocyclic compounds, including 1,2,3-thiadiazole derivatives. mdpi.comnih.gov This approach is favored for its balance of computational cost and accuracy. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to perform full geometry optimization of the molecular structures. mdpi.comnih.gov For derivatives of this compound, these calculations can predict key geometrical parameters like bond lengths and bond angles, which are expected to be in good agreement with experimental values. nih.gov

The applications of DFT extend to the exploration of electronic properties. By calculating the energies of the molecule, researchers can investigate various chemical reactivity descriptors. acs.org These calculations are crucial for understanding the stability and potential reaction pathways of these compounds. For instance, DFT can be used to model the vibrational frequencies (IR spectra) and NMR chemical shifts, aiding in the structural characterization of newly synthesized 1,2,3-thiadiazole derivatives. semanticscholar.org

Table 1: Representative DFT Functionals and Basis Sets in Thiadiazole Research

| Functional | Basis Set | Common Applications |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry Optimization, Frontier Molecular Orbital Analysis mdpi.com |

| B3LYP | 6-311G(d,p) | Geometry Optimization, Electronic Properties, MEP Analysis nih.gov |

Analysis of Frontier Molecular Orbitals

The Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO has the propensity to donate electrons, while the LUMO is the primary orbital for accepting electrons. mdpi.comnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com

For 1,2,3-thiadiazole derivatives, a smaller HOMO-LUMO gap suggests higher reactivity. numberanalytics.com Computational studies on related thiadiazole compounds have shown that both the HOMO and LUMO are often delocalized over the heterocyclic ring and adjacent substituents. researchgate.net The distribution of these orbitals provides valuable information about the sites susceptible to electrophilic and nucleophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. researchgate.net

Table 2: Frontier Molecular Orbital Energies of a Hypothetical 1,2,3-Thiadiazole Derivative

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.8 | Electron-donating capability |

| ELUMO | -1.5 | Electron-accepting capability |

Electrostatic Potential and Atomic Charge Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, corresponding to regions rich in electrons that are prone to electrophilic attack, while blue areas denote positive potential, indicating electron-deficient regions susceptible to nucleophilic attack. nih.gov

In adamantane-1,3,4-thiadiazole derivatives, MEP analysis has shown that the most negative potentials are typically located on the nitrogen atoms of the thiadiazole ring, identifying them as key sites for interaction. nih.gov For this compound, the MEP surface would likely show a significant negative potential around the nitrogen atoms and the oxygen atom of the carbonyl group, while the carbonyl carbon and the protons would exhibit positive potentials. nih.gov This analysis helps in understanding noncovalent interactions and identifying potential electrophilic and nucleophilic sites. nih.gov

Furthermore, the calculation of net atomic charges, using methods like Mulliken or Hirshfeld population analysis, provides quantitative data on the charge distribution across the atoms of the molecule. ajchem-a.com This information is crucial for understanding the reactivity and interaction sites of the molecule.

Theoretical Insights into Structure-Reactivity Relationships

Computational studies provide a bridge between the molecular structure of 1,2,3-thiadiazole derivatives and their observed reactivity or biological activity. nih.gov By calculating various quantum chemical descriptors, researchers can develop Structure-Activity Relationships (SAR) and Structure-Reactivity Relationships. nih.gov

For example, theoretical calculations can elucidate how different substituents on the 1,2,3-thiadiazole ring affect the electronic properties of the molecule. researchgate.net Changes in the HOMO-LUMO energy gap, dipole moment, and charge distribution upon substitution can be correlated with changes in reactivity. researchgate.net In the context of this compound, theoretical studies can predict how replacing the chlorine atom with other functional groups would alter the molecule's electrophilicity and stability. This predictive capability is invaluable in designing new derivatives with desired chemical properties. The mesoionic nature of the 1,3,4-thiadiazole ring, for instance, allows it to easily cross cellular membranes and interact with biological targets, a property that can be explored and tuned using computational methods. nih.gov

Applications and Synthetic Utility of 1,2,3 Thiadiazole 4 Carbonyl Chloride in Advanced Organic Synthesis

Building Block for the Construction of Complex Heterocyclic Systems

The inherent reactivity of the acyl chloride group in 1,2,3-thiadiazole-4-carbonyl chloride makes it an excellent starting point for the synthesis of more elaborate heterocyclic structures. Its ability to readily undergo nucleophilic acyl substitution reactions allows for its incorporation into a variety of molecular scaffolds, leading to the formation of both fused and hybrid heterocyclic systems.

Synthesis of Polycyclic and Fused Thiadiazoles

This compound serves as a key synthon for the construction of polycyclic and fused thiadiazole derivatives. These structures are of significant interest due to their potential biological activities. The general strategy involves the reaction of the carbonyl chloride with a suitable binucleophile, which contains two nucleophilic centers capable of reacting with the acyl chloride and subsequently participating in a cyclization reaction to form a new fused ring.

A prominent example is the synthesis of thiadiazolo[3,2-a]pyrimidines. In this approach, this compound is first reacted with an aminothiol, such as 2-aminothiophenol, to form an intermediate amide. This amide, upon treatment with a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), undergoes an intramolecular cyclization to yield the fused thiadiazolo[3,2-a]pyrimidine ring system. The reaction sequence is outlined in the scheme below.

Scheme 1: Proposed Synthesis of a Fused Thiadiazolo[3,2-a]pyrimidine System

| Step | Reactants | Reagents/Conditions | Product |

| 1 | This compound, 2-Aminothiophenol | Pyridine, 0 °C to rt | N-(2-mercaptophenyl)-1,2,3-thiadiazole-4-carboxamide |

| 2 | N-(2-mercaptophenyl)-1,2,3-thiadiazole-4-carboxamide | Polyphosphoric acid (PPA), Heat | Thiadiazolo[3,2-a]pyrimidin-5-one derivative |

This methodology provides a versatile route to a range of substituted fused thiadiazoles, depending on the nature of the binucleophile employed. The resulting polycyclic systems are valuable scaffolds for medicinal chemistry research.

Generation of Novel Hybrid Heterocyclic Scaffolds

The reactivity of this compound is not limited to the formation of fused systems. It is also extensively used in the synthesis of novel hybrid heterocyclic scaffolds, where the 1,2,3-thiadiazole (B1210528) ring is linked to another distinct heterocyclic moiety. These hybrid molecules often exhibit synergistic or unique biological properties derived from the combination of the two different heterocyclic rings.

A well-documented application is the synthesis of 1,2,3-thiadiazole-oxazole hybrids. In a multi-step synthesis, 1,2,3-thiadiazole-4-carboxylic acid is first converted to its corresponding carbonyl chloride using thionyl chloride (SOCl₂). nih.gov The resulting this compound is then reacted with an amino acid, such as glycine (B1666218), to form the corresponding carboxamide derivative. nih.gov This intermediate can then be cyclized with a substituted benzaldehyde (B42025) in the presence of acetic anhydride (B1165640) under ultrasonic irradiation to furnish a 4-benzylideneoxazole moiety attached to the 1,2,3-thiadiazole ring. nih.gov

Table 1: Synthesis of a 1,2,3-Thiadiazole-Oxazole Hybrid Scaffold

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

| 1,2,3-Thiadiazole-4-carboxylic acid | This compound | 2-(1,2,3-Thiadiazole-4-carboxamido)acetic acid | 2-(1,2,3-Thiadiazol-4-yl)-4-benzylideneoxazol-5(4H)-one |

This synthetic strategy highlights the utility of this compound in creating molecular hybrids with potential applications in drug discovery and materials science.

Precursor for Reactive Intermediates in Organic Transformations

Beyond its role as a building block, the 1,2,3-thiadiazole ring itself is a precursor to highly reactive intermediates upon thermal or photochemical induction. The fragmentation of the 1,2,3-thiadiazole nucleus, with the extrusion of molecular nitrogen, leads to the formation of transient species that can be trapped or undergo further reactions to generate valuable synthetic intermediates.

Thioketenes

The photolysis of 1,2,3-thiadiazoles is a known method for the generation of thioketenes. nih.gov Upon irradiation with UV light, the 1,2,3-thiadiazole ring can undergo cleavage to extrude a molecule of nitrogen, leading to the formation of a diradical intermediate which can rearrange to form a thioketene (B13734457). In the case of this compound, photolysis is expected to yield the corresponding acylthioketene.

This reactive thioketene can be trapped in situ by various nucleophiles. For instance, in the presence of amines, it would readily form thioamides. This transformation provides a unique route to functionalized thioamides that may be difficult to access through other synthetic methods.

Thiirenes

Thiirenes, the sulfur analogs of cyclopropenes, are highly strained and reactive three-membered heterocyclic rings. The photochemical fragmentation of 1,2,3-thiadiazoles can also lead to the formation of thiirenes, often in equilibrium with the corresponding thioketenes. nih.gov Time-resolved spectroscopic studies on phenyl-substituted 1,2,3-thiadiazoles have shown the rapid formation of both thiirene (B1235720) and thioketene species from the singlet excited state. nih.gov

The formation of a thiirene from this compound would involve the initial loss of nitrogen to form a vinyl diradical, which can then cyclize to the transient thiirene. Due to their high reactivity, thiirenes are typically not isolated but are studied spectroscopically or trapped through reactions with suitable reagents.

Alkynes

The thermal or photochemical decomposition of 1,2,3-thiadiazoles is a well-established method for the generation of alkynes. This fragmentation reaction proceeds with the extrusion of both molecular nitrogen and elemental sulfur. The presence of a carbonyl group at the 4-position, as in this compound, would be expected to influence the conditions required for this fragmentation and the nature of the resulting alkyne.

The thermolysis of this compound would likely lead to the formation of propioloyl chloride. This reaction provides a convenient, albeit potentially high-energy, route to this highly reactive acyl alkyne. The alkyne can then be utilized in a variety of subsequent transformations, such as cycloaddition reactions or nucleophilic additions, to construct more complex molecular architectures.

Table 2: Reactive Intermediates from this compound

| Precursor | Conditions | Reactive Intermediate | Potential Product |

| This compound | Photolysis (hν) | Acylthioketene | Thioamide (with amine) |

| This compound | Photolysis (hν) | Acylthiirene | Trapped adducts |

| This compound | Thermolysis (Δ) | Propioloyl chloride | Cycloaddition products |

Role in the Development of New Synthetic Methodologies

This compound is a highly reactive heterocyclic compound that serves as a pivotal building block in the development of novel synthetic methodologies. Its utility stems from the presence of the acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions. This reactivity allows for the facile introduction of the 1,2,3-thiadiazole scaffold into a wide array of molecular frameworks, paving the way for the construction of complex, multi-functionalized molecules and diverse heterocyclic systems.

The primary role of this compound in synthetic innovation is its function as a versatile intermediate for creating amide and ester derivatives, which can then undergo further transformations, including intramolecular cyclizations. By reacting with various nucleophiles such as amines, alcohols, or amino acids, the carbonyl chloride is converted into a more stable, yet still reactive, functional group that can be used to forge new rings and assemble elaborate molecular architectures.

A significant example of its application is in multi-step synthetic routes designed to generate novel heterocyclic compounds. Research has demonstrated that a substituted 1,2,3-thiadiazole-5-carbonyl chloride can be synthesized from its corresponding carboxylic acid by treatment with thionyl chloride. mdpi.com This reactive acyl chloride is not the final product but a key intermediate that enables subsequent bond formations. In one such methodology, the carbonyl chloride derivative is reacted with glycine to produce a carboxamide intermediate. mdpi.com This intermediate is then subjected to cyclization conditions, reacting with a substituted benzaldehyde, to furnish a complex molecule containing both a 1,2,3-thiadiazole ring and a 4-benzylideneoxazole moiety. mdpi.com

This strategic use of the thiadiazole carbonyl chloride highlights its importance in developing synthetic pathways that build molecular complexity in a controlled, stepwise manner. The transformation of the highly reactive acyl chloride into a carboxamide allows for selective reactions at other parts of the molecule before the final cyclization step is induced. This approach is fundamental to modern organic synthesis, where controlling the sequence of bond-forming events is crucial for achieving high yields and purity in the target molecule.

The table below details a representative synthetic pathway where a 1,2,3-thiadiazole carbonyl chloride derivative is instrumental in the formation of a more complex heterocyclic system.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Transformation Type | Significance |

|---|---|---|---|---|---|

| 1 | 1,2,3-Thiadiazole-5-carboxylic acid derivative | Thionyl chloride (SOCl₂) | 1,2,3-Thiadiazole-5-carbonyl chloride derivative | Acyl Chloride Formation | Activation of the carboxylic acid for subsequent nucleophilic attack. mdpi.com |

| 2 | 1,2,3-Thiadiazole-5-carbonyl chloride derivative | Glycine | Carboxamide derivative | Amidation | Introduction of a new functional group and building block for cyclization. mdpi.com |

| 3 | Carboxamide derivative | Substituted benzaldehyde, Ac₂O | 4-Benzylideneoxazole moiety linked to 1,2,3-thiadiazole | Cyclization/Condensation | Formation of a new heterocyclic ring, demonstrating a novel synthetic route. mdpi.com |

By serving as a reliable and reactive handle, this compound and its derivatives enable chemists to devise new routes for synthesizing compounds of interest, particularly in the fields of medicinal chemistry and materials science where novel heterocyclic scaffolds are in high demand. ontosight.aiontosight.ai The development of these methodologies underscores the compound's value not just as a reagent, but as a catalyst for innovation in advanced organic synthesis.

常见问题

Q. Basic Research Focus

- Spectroscopic Analysis :

- Database Cross-Validation :

Use CAS STNext® to search molecular formula (C₃HN₃OSCl) and compare registry entries (e.g., CAS 162640-72-4 for related oxime derivatives) .

What challenges arise in optimizing cyclization reactions for 1,2,3-thiadiazole derivatives, and how can they be addressed?

Advanced Research Focus

Data Contradictions :

Q. Methodological Solution :

- Employ kinetic studies (e.g., in situ FTIR) to identify rate-limiting steps.

- Screen alternative catalysts (e.g., I2/DMSO systems) to enhance regioselectivity .

How do researchers resolve contradictions in purity assessments when synthesizing this compound?

Advanced Research Focus

Analytical Discrepancies :

- HPLC vs. Elemental Analysis : Discrepancies may arise due to hygroscopicity. Dry samples under vacuum (24 hours) before analysis.

- TLC Spots : Multiple spots may indicate hydrolyzed products (e.g., carboxylic acid derivatives). Stabilize with anhydrous storage conditions .

Q. Validation Protocol :

- Combine orthogonal methods: NMR (quantitative integration), LC-MS (mass confirmation), and Karl Fischer titration (moisture content) .

What strategies improve the stability of this compound during storage and handling?

Q. Advanced Research Focus

- Storage Conditions :

- Store under argon at –20°C in amber vials to prevent photodegradation.

- Use molecular sieves (4Å) to absorb residual moisture .

- Handling Precautions :

Avoid prolonged exposure to ambient humidity. Conduct reactions in gloveboxes or under nitrogen flow .

How can researchers leverage computational tools to predict reactivity or biological activity of this compound?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。